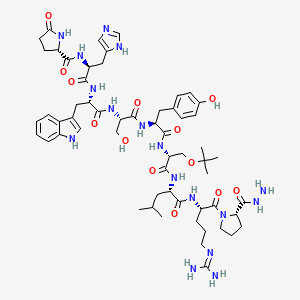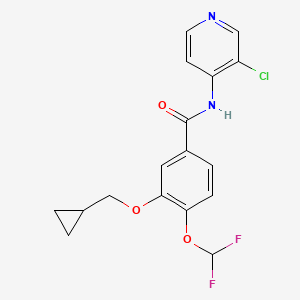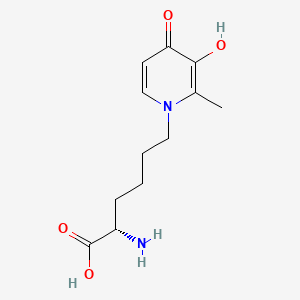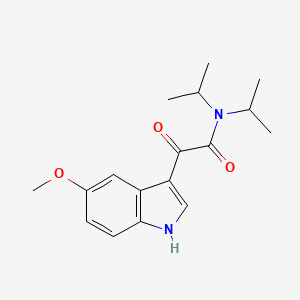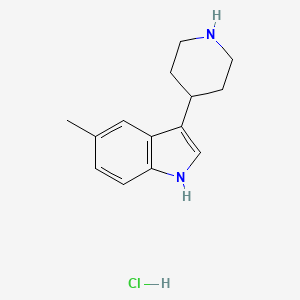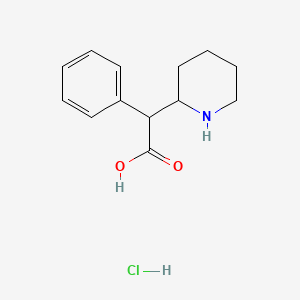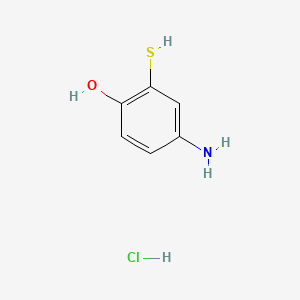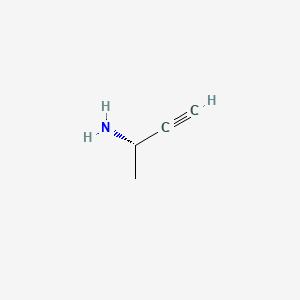
Guanoxan-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanoxan-d4, also known as (1,4-Benzodioxan-2-ylmethyl)guanidine-d4, is an isotope-labeled compound of Guanoxan. It has the molecular formula C10H9D4N3O2 and a molecular weight of 211.25. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its labeled isotopic nature which aids in various analytical techniques .
準備方法
The synthesis of Guanoxan-d4 involves the incorporation of deuterium atoms into the Guanoxan molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with 2,3-dihydro-1,4-benzodioxin.
Deuteration: The hydrogen atoms in the starting material are replaced with deuterium atoms through a deuteration reaction.
Guanidination: The deuterated intermediate is then reacted with guanidine to form this compound.
The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. Industrial production methods for this compound are similar to those used for other isotope-labeled compounds, involving strict control of reaction parameters to achieve high purity and yield .
化学反応の分析
Guanoxan-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the guanidine moiety, where nucleophiles replace the guanidine group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Guanoxan-d4 has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: In biological research, this compound is used to trace metabolic pathways and study enzyme kinetics.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
作用機序
Guanoxan-d4, like its unlabeled counterpart Guanoxan, acts as a sympatholytic agent. It inhibits the release of norepinephrine from sympathetic nerve endings, leading to a decrease in blood pressure. The molecular targets of this compound include adrenergic receptors, where it blocks the action of norepinephrine. The pathways involved in its mechanism of action include the inhibition of adrenergic signaling, resulting in vasodilation and reduced cardiac output .
類似化合物との比較
Guanoxan-d4 is similar to other sympatholytic agents such as Guanethidine and Guanadrel. its unique feature is the incorporation of deuterium atoms, which makes it particularly useful in isotopic labeling studies. Similar compounds include:
Guanoxan: The non-labeled version of this compound.
Guanethidine: Another sympatholytic agent used to treat hypertension.
Guanadrel: A drug with similar antihypertensive properties.
The uniqueness of this compound lies in its application in research due to its isotopic labeling, which provides distinct advantages in analytical and pharmacokinetic studies .
特性
CAS番号 |
1794783-67-7 |
|---|---|
分子式 |
C10H13N3O2 |
分子量 |
211.257 |
IUPAC名 |
2-[(5,6,7,8-tetradeuterio-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]guanidine |
InChI |
InChI=1S/C10H13N3O2/c11-10(12)13-5-7-6-14-8-3-1-2-4-9(8)15-7/h1-4,7H,5-6H2,(H4,11,12,13)/i1D,2D,3D,4D |
InChIキー |
HIUVKVDQFXDZHU-RHQRLBAQSA-N |
SMILES |
C1C(OC2=CC=CC=C2O1)CN=C(N)N |
同義語 |
(1,4-Benzodioxan-2-ylmethyl)guanidine-d4; 2-(Guanidinomethyl)-1,4-benzodioxan-d4; Guanoxane-d4; N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]guanidine-d4; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-Difluoro-11-hydroxy-8-(2-hydroxy-2-methoxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B586823.png)
